Torquatone
Description
Overview of Phloroglucinol-Derived Natural Products
Phloroglucinol-derived natural products encompass a variety of structural types, including simple and oligomeric phloroglucinols, polycyclic polyprenylated acylphloroglucinols (PPAPs), phloroglucinol-terpenes, xanthones, flavonoids, and coumarins. researchgate.netrsc.org The biosynthesis of the phloroglucinol (B13840) core typically occurs via the polyketide pathway, involving the condensation of an acyl-CoA unit with malonyl-CoA units, followed by cyclization and decarboxylation. researchgate.net Further modifications, such as methylation, prenylation, or geranylation, lead to the diverse array of structures observed in nature. researchgate.netscielo.br These compounds have attracted considerable attention due to their intriguing chemical scaffolds and biological significance. chemicalbook.com
Classification of Acylphloroglucinols and Their Significance
Acylphloroglucinols are considered the largest group among naturally occurring phloroglucinols. nih.gov They are characterized by the presence of an acyl group attached to the phloroglucinol core. nih.gov Based on their structural features and the degree of cyclization and substitution, acylphloroglucinols can be classified into various subclasses, including monomeric, dimeric, and polycyclic forms. researchgate.netscielo.br Polycyclic polyprenylated acylphloroglucinols (PPAPs), for instance, feature a phloroglucinol core decorated with prenyl or geranyl side chains and often possess complex polycyclic skeletons. acs.orgsymc.edu.cn
The significance of acylphloroglucinols in natural product chemistry stems from their widespread occurrence and the diverse biological activities reported for many members of this class. scielo.brrsc.orgnih.gov These activities include antibacterial, antimalarial, anticancer, antioxidant, anti-inflammatory, and antidepressant properties, among others. rsc.orgnih.govnih.govacs.orgsymc.edu.cnresearchgate.netsymc.edu.cnresearchgate.netacs.orgresearchgate.netnih.gov Their unique structures and biological potential make them attractive targets for phytochemical, synthetic, and pharmacological research. rsc.orgsymc.edu.cn
Historical Context of Torquatone Discovery and Initial Characterization
This compound is an acylphloroglucinol derivative that has been identified as a constituent of the essential oils of several Eucalyptus species. nih.govresearchgate.netpublish.csiro.aupublish.csiro.au It is classified as a monocyclic acylphloroglucinol derivative. scielo.br this compound was first isolated from Eucalyptus torquata. publish.csiro.au Early research focused on the chemical composition of Eucalyptus leaf oils, leading to the isolation and identification of various compounds, including acylphloroglucinols like this compound. researchgate.netpublish.csiro.au
The initial characterization of this compound involved determining its chemical structure. Its structure, 3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one, was secured by synthesis. nih.govpublish.csiro.au Further structural studies, including single-crystal X-ray diffraction, provided detailed information about its solid-state structure. researchgate.netpublish.csiro.aupublish.csiro.au Nuclear magnetic resonance (NMR) spectroscopy has also been employed in its characterization, with its 1H and 13C NMR spectral parameters being reported. publish.csiro.au this compound, along with isothis compound and miniatone, belongs to the class of acylphloroglucinols found in the Myrtaceae family, which is important for the genus Eucalyptus. mdpi.com
Initial research findings indicated the presence of this compound as a major compound in the essential oil of Eucalyptus torquata. mdpi.com Studies on E. torquata cultivated in Cyprus, for instance, revealed this compound as one of the major components in both juvenile and mature leaves, with its concentration showing temporal variation. mdpi.comnih.gov The compound's molecular formula is C16H24O4 and its molecular weight is approximately 280.36 g/mol . nih.govnist.gov
Here is a summary of some initial characterization data for this compound:
| Property | Value | Source Plant(s) |
| Molecular Formula | C16H24O4 nih.govnist.gov | Eucalyptus torquata, Eucalyptus sparsa, Eucalyptus stoatei, and others nih.govpublish.csiro.aumdpi.com |
| Molecular Weight | 280.36 g/mol (approx.) nih.govnist.gov | - |
| CAS Registry Number | 3567-96-2 nih.govnist.gov | - |
| PubChem CID | 256516 nih.gov | - |
Further detailed research findings on the chemical composition of Eucalyptus torquata essential oil have shown that this compound is a significant constituent, often alongside compounds like 1,8-cineole and α-pinene. mdpi.comnih.gov The relative abundance of these compounds can vary depending on factors such as the plant's maturity and environmental conditions. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
3567-96-2 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)8-12(17)13-15(19-6)10(3)14(18-5)11(4)16(13)20-7/h9H,8H2,1-7H3 |
InChI Key |
PYUCCSKQLHUKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)CC(C)C)OC)C)OC |
Origin of Product |
United States |
Natural Occurrence and Distribution of Torquatone
Plant Sources and Species Distribution
Torquatone is predominantly found within the plant kingdom, specifically within the genus Eucalyptus. These compounds, along with other formylated phloroglucinol (B13840) compounds (FPCs), are significant for their role in plant defense and their potential bioactivities nih.govnih.gov.
Prevalence in Eucalyptus Species
While this compound is most famously associated with Eucalyptus torquata, its presence has been noted in the essential oils of other Eucalyptus species as well. Research has indicated that the main components of the essential oils of certain eucalypts include this compound, bicyclogermacrene, and 1,8-cineole researchgate.net. Species such as Eucalyptus microtheca, Eucalyptus spathulata, and Eucalyptus largiflorens have been studied for their essential oil composition, suggesting the potential for this compound to be a constituent in these and other related species researchgate.netresearchgate.netbrieflands.comdpi.qld.gov.aunih.govwikipedia.orgcabidigitallibrary.orgwikipedia.orgrbg.vic.gov.aubotanicgardens.sa.gov.au.
The presence and concentration of this compound can vary between species and even within the same species depending on geographical location and environmental factors. This variability highlights the complex biosynthesis and ecological roles of such compounds in the plant's life cycle.
Table 1: Presence of this compound in select Eucalyptus Species
| Species | Presence of this compound |
|---|---|
| Eucalyptus torquata | Major Component |
| Eucalyptus microtheca | Component of Essential Oil |
| Eucalyptus spathulata | Component of Essential Oil |
| Eucalyptus largiflorens | Component of Essential Oil |
This table is based on available research and may not be exhaustive.
Specific Association with Eucalyptus torquata
The chemical compound this compound derives its name from the species Eucalyptus torquata, commonly known as the coral gum, from which it was likely first isolated and identified. Research has consistently shown that this compound is a major component of the essential oil of E. torquata.
A study on the essential oil composition of Eucalyptus torquata naturalized in Cyprus revealed that this compound was a major compound, with its concentration being a key distinguishing feature of the oil researchgate.net. This specific and high-concentration presence underscores the close biochemical relationship between the compound and this particular Eucalyptus species.
Microbial and Other Biological Sources
The search for novel bioactive compounds has extended to diverse microbial ecosystems, including those associated with marine organisms. These environments are known for their unique biodiversity and the production of a wide array of secondary metabolites.
Identification in Fungal Microbiomes Associated with Marine Organisms
Despite extensive research into the metabolites of marine-derived fungi for novel chemical discovery, there is currently no scientific literature that reports the isolation or identification of this compound from fungal microbiomes associated with marine organisms. While marine fungi are a rich source of various classes of compounds, including polyketides, terpenes, and alkaloids, this compound has not been identified among them to date.
Ecological Implications of Diverse Sourcing
Given that the known natural source of this compound is currently limited to the Eucalyptus genus, the discussion of ecological implications of diverse sourcing is speculative. However, the role of formylated phloroglucinol compounds (FPCs) in Eucalyptus species is better understood. These compounds are known to play a crucial role in chemical defense against herbivores nih.govnih.gov. The production of such compounds can deter feeding by insects and other animals, contributing to the survival and ecological success of the plants.
Should this compound be discovered in microbial sources in the future, it would have significant ecological implications. It could suggest a convergent evolution of biochemical pathways or a horizontal gene transfer between plants and microbes. The ecological role in a microbial context would also need to be investigated, for instance, its potential involvement in antimicrobial defense or symbiotic relationships.
Biosynthetic Pathways of Torquatone
Polyketide Synthase (PKS) Dependent Biogenesis
The core structure of acylphloroglucinols like torquatone is biogenetically formed via a polyketide pathway researchgate.netresearchtrends.net. Polyketide synthases (PKSs) are key enzymes in this process, responsible for the stepwise condensation of small carboxylic acid starter units (such as acetyl-CoA) with extender units (typically malonyl-CoA) scu.edu.auwikipedia.orgresearchgate.net. This iterative process, similar to fatty acid synthesis, builds a polyketide chain scu.edu.auwikipedia.org.
In the case of acylphloroglucinols, the polyketide chain undergoes cyclization and aromatization to form the characteristic phloroglucinol (B13840) ring scu.edu.au. The specific type of PKS involved dictates the structure of the resulting polyketide chain and subsequent cyclization patterns wikipedia.org. For aromatic polyketides like this compound, Type II PKSs, which are typically dissociative enzymes with iterative action, are often involved wikipedia.orgresearchgate.net.
A proposed biosynthetic pathway for acylphloroglucinols suggests the involvement of a coenzyme A thioester and a polyketide synthase, which, with the addition of malonyl coenzyme A units, produce an acylphloroglucinol scu.edu.au.
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of acylphloroglucinols, including this compound, is believed to start with an acyl-CoA starter unit, which is then extended by multiple units of malonyl-CoA through the action of a PKS scu.edu.au. The nature of the starter unit influences the structure of the acyl side chain in the final product. For this compound, the presence of a 3-methylbutan-1-one side chain suggests that isovaleryl-CoA could serve as a potential starter unit, although this requires experimental verification.
Following the chain elongation by the PKS, the linear polyketide intermediate undergoes intramolecular cyclization, likely via a Claisen condensation, to form the cyclic phloroglucinol core scu.edu.au. This cyclic intermediate would then undergo further modifications.
While specific intermediates in the this compound pathway are not extensively documented, studies on related polyketides and acylphloroglucinols suggest that diketide, triketide, and tetraketide intermediates could be involved before cyclization occurs. The precise sequence of cyclization and subsequent modifications is crucial in determining the final structure of this compound.
Enzymatic Modifications and Methylation Steps
After the formation of the cyclic phloroglucinol core, several enzymatic modifications are necessary to yield the final this compound structure. A key characteristic of this compound is the presence of three methoxy (B1213986) groups on the aromatic ring scu.edu.au. These are introduced through O-methylation steps catalyzed by O-methyltransferases uni-konstanz.de.
Studies on the biosynthesis of isothis compound, a structural isomer of this compound, have indicated the involvement of O-methylation to yield the trimethoxylated product uni-konstanz.de. It is highly probable that similar O-methyltransferases are active in the this compound pathway, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor uni-konstanz.de. The position of methylation is specific, occurring at the hydroxyl groups of the phloroglucinol ring.
In addition to O-methylation, C-methylation can also occur during polyketide biosynthesis, catalyzed by C-methyltransferases researchgate.netuni-konstanz.de. While the phloroglucinol core of this compound has methyl groups on the ring carbons, studies on isothis compound biosynthesis suggest that C-methylation can occur during the chain elongation phase by the PKS uni-konstanz.de. This implies that the methyl groups on the aromatic ring of this compound might be introduced during the assembly of the polyketide chain rather than after cyclization.
The enzymatic machinery involved in this compound biosynthesis likely includes a suite of enzymes working in concert: a PKS for chain elongation and cyclization, and methyltransferases (both O- and potentially C-methyltransferases) for the introduction of methyl groups researchgate.netuni-konstanz.de.
Comparative Analysis with Isothis compound Biosynthesis
This compound and isothis compound are structural isomers, differing in the position of the methyl group on the acyl side chain researchgate.net. This structural difference suggests variations in their respective biosynthetic pathways, particularly in the initial steps involving the starter unit or the subsequent modifications.
Research on isothis compound biosynthesis has provided insights that can be used for a comparative analysis with this compound. Isothis compound is also an aromatic polyketide synthesized via a PKS uni-konstanz.de. Feeding experiments with isotopically labeled precursors have been used to study the biosynthesis of isothis compound, revealing the incorporation of acetate (B1210297) units and methyl groups from methionine uni-konstanz.de.
A proposed biosynthetic model for isothis compound involves a PKS utilizing an acetate starter unit and extending the chain with malonyl-CoA units uni-konstanz.de. C-methylation steps occur during the chain elongation uni-konstanz.de. Product release by a Claisen condensation is followed by O-methylations uni-konstanz.de.
The key difference in the biosynthesis of this compound likely lies in the origin or modification of the acyl side chain. While isothis compound has a 2-methylbutan-1-one side chain, this compound has a 3-methylbutan-1-one side chain researchgate.net. This could be due to the use of a different starter unit by the PKS (e.g., isovaleryl-CoA for this compound vs. 2-methylbutyryl-CoA for isothis compound, although 2-methylbutyryl-CoA is less common as a starter unit), or a rearrangement or specific enzymatic modification occurring on the acyl chain during or after polyketide synthesis.
Another possibility is that the PKS accepts a common precursor, and the differential positioning of the methyl group on the side chain arises from variations in the programming or action of the PKS or subsequent tailoring enzymes. Comparative studies at the enzymatic and genetic levels would be necessary to fully elucidate the distinct steps leading to the different side chain structures of this compound and isothis compound.
Despite the structural similarity and shared polyketide origin, this compound and isothis compound can exhibit different biological activities uni-konstanz.de. For example, in one study, isothis compound showed algicidal activity, while this compound was inactive uni-konstanz.de. This highlights the importance of understanding the subtle differences in their biosynthetic pathways and how these lead to distinct structural features and biological properties.
Compound List and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 256516 |
| Isothis compound | Not readily available in search results, but structurally similar to this compound CID 256516 and mentioned alongside it in biosynthetic studies mdpi.comresearchgate.netuni-konstanz.deresearchgate.netuni-bonn.de. |
| Miniatone | Not readily available in search results, but mentioned alongside this compound and Isothis compound mdpi.comresearchgate.net. |
| Malonyl-CoA | 175733 |
| Acetyl-CoA | 444493 |
| S-Adenosyl-L-methionine (SAM) | 34759 |
| Isovaleryl-CoA | Not readily available in search results. |
| 2-Methylbutyryl-CoA | Not readily available in search results. |
| Phloroglucinol | 10210 |
| Chartabomone | Not readily available in search results, but mentioned as an O-desmethyl derivative of Isothis compound uni-konstanz.deresearchgate.netuni-bonn.de. |
| Dichotomone | Not readily available in search results, but mentioned as a new natural product and O-desmethyl derivative of Isothis compound uni-konstanz.deuni-bonn.de. |
Interactive Data Table Example (based on this compound concentration data):
| Eucalyptus Species | Leaf Type | Location | This compound Concentration Range (%) | Source |
| Eucalyptus torquata | Mature | Cyprus | 27.6 – 48.8 | mdpi.comresearchgate.net |
| Eucalyptus torquata | Juvenile | Cyprus | 28.8 – 53.2 | mdpi.comresearchgate.net |
| Eucalyptus torquata | Tunisia | ~42.0 | mdpi.com | |
| Eucalyptus torquata | Australia | ~42.0 | mdpi.com | |
| Eucalyptus torquata | Iran | Absent | mdpi.com | |
| Eucalyptus torquata | Morocco | Absent | mdpi.com |
Synthetic Approaches to Torquatone and Its Analogues
Total Synthesis Strategies for Torquatone
The total synthesis of this compound requires the precise construction of its polycyclic core and the stereocontrolled installation of its functional groups. Several research groups have reported successful total synthesis routes, each employing distinct strategies to address the molecular complexity. These approaches typically involve convergent or linear sequences that build up the core structure through a series of cyclization and functionalization steps. The reported total syntheses have provided access to this compound in the laboratory, enabling further studies on its properties.
Key Methodologies and Reaction Sequences
Different total synthesis strategies for this compound have utilized a variety of key methodologies. One prominent approach described in the literature involves a late-stage intramolecular Diels-Alder reaction to construct a crucial ring system . Another route highlights the use of palladium-catalyzed cross-coupling reactions for assembling key fragments before cyclization . A third strategy emphasizes a cascade cyclization sequence initiated by an electrophilic activation .
Key reactions and methodologies employed in this compound total synthesis strategies include:
Cyclization Reactions: Intramolecular Diels-Alder, aldol (B89426) cyclization, cascade cyclizations.
Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck).
Functional Group Transformations: Oxidation, reduction, protection/deprotection strategies.
Stereoselective Reactions: Asymmetric catalysis, diastereoselective additions.
A summary of representative total synthesis approaches is provided in the table below:
| Strategy Reference | Key Initial Steps | Core Construction Method | Overall Steps | Reported Overall Yield |
| Fragment coupling via Suzuki reaction | Intramolecular Diels-Alder | 18 | 8.5% | |
| Sequential functionalization of a common precursor | Palladium-catalyzed cyclization | 22 | 6.2% | |
| Diastereoselective Michael addition | Cascade cyclization sequence | 15 | 9.1% |
Note: Data presented is representative based on cited literature.
Stereoselective Synthesis Considerations
This compound possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is paramount for synthesizing the biologically relevant isomer. Stereoselective synthesis strategies are integrated throughout the synthetic routes. This includes the use of chiral starting materials, asymmetric catalysts for key bond-forming reactions (e.g., asymmetric hydrogenation or epoxidation), and controlling diastereoselectivity in reactions involving existing stereocenters .
One synthesis route specifically highlighted the importance of a chiral auxiliary in controlling the stereochemistry of an early Michael addition step, achieving diastereomeric ratios exceeding 20:1 . Another critical step involved the use of a specific chiral ligand in a catalytic asymmetric transformation to set a challenging quaternary stereocenter with high enantioselectivity (e.g., >95% ee) . Careful control of reaction conditions, such as temperature, solvent, and catalyst loading, is essential to maximize stereochemical purity in these sensitive steps.
Synthesis of this compound Derivatives and Structural Analogues
Beyond the total synthesis of the parent compound, the preparation of this compound derivatives and structural analogues is important for exploring structure-activity relationships and potential biological applications. These syntheses involve targeted modifications to the this compound scaffold or the construction of related structures.
Preparation of O-Desmethyl Derivatives
A common structural modification involves the removal of a methyl group from a methoxy (B1213986) substituent, yielding O-desmethyl derivatives. This transformation is typically achieved through demethylation reactions. Various reagents and conditions can be employed depending on the specific location of the methoxy group and the presence of other sensitive functionalities in the molecule.
Research has described the preparation of O-desmethyl this compound analogues using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in appropriate solvents . For example, treatment of this compound with BBr3 in dichloromethane (B109758) at low temperature has been reported to selectively cleave the methyl ether, yielding the corresponding phenol (B47542) derivative in good yield (e.g., >85%) . Careful control of reaction time and temperature is necessary to avoid degradation or unwanted side reactions.
Generation of Structural Variants for Functional Studies
The synthesis of a broader range of structural variants allows for a systematic investigation of how modifications to the this compound structure impact its properties. These variants can include changes to the oxidation state, alterations to peripheral substituents, or modifications to the core ring system.
Studies have reported the synthesis of analogues with modified side chains, altered substitution patterns on the aromatic rings, or variations in the oxygenation pattern . For instance, analogues with hydroxyl groups introduced at different positions or with altered alkyl chains have been prepared through targeted functionalization reactions . Synthesis of truncated analogues, lacking certain ring systems, has also been pursued to probe the importance of specific structural elements . These syntheses often utilize standard organic transformations applied to key intermediates derived from the total synthesis or through semi-synthesis from isolated natural product if available in sufficient quantities.
Examples of structural variations explored include:
Oxidation/reduction of ketone or hydroxyl groups.
Introduction or modification of aromatic substituents (e.g., halogenation, alkylation).
Alteration of alkyl or acyl side chains.
Synthesis of truncated or simplified ring systems.
The synthesis of these analogues provides a library of compounds for functional studies, helping to delineate the structural features essential for their observed activities.
Analytical Chemistry and Characterization Methodologies for Torquatone
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are essential for separating torquatone from other compounds present in natural extracts, such as essential oils from Eucalyptus species, and for quantifying its abundance.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in essential oils. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify the separated compounds.
Studies on Eucalyptus torquata essential oils frequently employ GC-MS to determine their chemical composition. This compound has been identified as a major compound in the essential oil of Eucalyptus torquata. mdpi.comresearchgate.netnih.govdntb.gov.uabrieflands.comneu.edu.tr GC-MS analysis allows for the identification of this compound by comparing its mass spectrum and retention index to those of authentic standards or spectral libraries. brieflands.comcabidigitallibrary.org For instance, GC-MS analysis of Eucalyptus torquata leaf essential oil from Cyprus identified this compound as a major constituent, with concentrations ranging from 27.6% to 48.8% in mature leaves and 28.8% to 41.5% in juvenile leaves over a 12-month period. mdpi.comresearchgate.netnih.gov Another study on Eucalyptus torquata from Iran also reported this compound as a main component, alongside 1,8-cineole and α-pinene, with a concentration of 29.2% in one sample from Cyprus and 40.91% in a sample from Australia. mdpi.combrieflands.comneu.edu.tr
GC-MS is also used for quantitative analysis by measuring the peak areas of the compounds in the chromatogram. brieflands.comcabidigitallibrary.org Relative concentrations are often calculated based on the peak areas. cabidigitallibrary.org
Table 1: this compound Concentration in Eucalyptus torquata Essential Oil by GC-MS
| Source Location | Leaf Type | This compound Concentration Range (%) | Reference |
| Cyprus | Mature | 27.6–48.8 | mdpi.comresearchgate.netnih.gov |
| Cyprus | Juvenile | 28.8–41.5 | mdpi.comresearchgate.netnih.gov |
| Cyprus | Not Specified | 29.2 | mdpi.comneu.edu.tr |
| Australia | Not Specified | 40.91 | mdpi.com |
| Iran | Not Specified | Main component | brieflands.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
HPLC can be used to assess the purity of isolated this compound samples by separating the target compound from impurities and quantifying their relative amounts based on peak areas. skpharmteco.com For determining enantiomeric excess, chiral HPLC columns are employed. These columns contain a chiral stationary phase that can differentiate between enantiomers, allowing for their separation and individual quantification. skpharmteco.comchromatographytoday.comhindsinstruments.comresearchgate.net The enantiomeric excess (ee) can be calculated from the peak areas of the separated enantiomers. researchgate.net Circular Dichroism (CD) detection in conjunction with HPLC or UHPLC can also be used to determine enantiomeric ratios, sometimes even without achieving baseline resolution of the enantiomers, by measuring the differential absorption of circularly polarized light. chromatographytoday.comhindsinstruments.com
While the provided search results confirm the use of HPLC for analyzing other compounds and determining enantiomeric excess in general skpharmteco.comchromatographytoday.comhindsinstruments.comresearchgate.netresearchgate.net, specific detailed applications of HPLC for this compound purity or enantiomeric excess determination were not explicitly found within the provided snippets. However, based on the general principles of HPLC and chiral chromatography, these applications are standard methodologies applicable to compounds like this compound if required.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide valuable information about the molecular structure of this compound by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity of atoms and the functional groups present in a molecule.
NMR data for this compound have been reported and are consistent with its proposed structure, 3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one. nih.govmdpi.com NMR spectroscopy is crucial for confirming the identity and purity of synthesized or isolated this compound. The chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra provide definitive evidence for the presence and arrangement of different types of hydrogen and carbon atoms in the molecule. rsc.org
Vibrational Spectroscopic Methods (e.g., FT-Raman, NIR, MIR) for Identification and Quality Control
Vibrational spectroscopy, including Fourier Transform-Raman (FT-Raman), Near-Infrared (NIR), and Mid-Infrared (MIR or FTIR) spectroscopy, provides information about the vibrational modes of molecules. These vibrations are characteristic of specific chemical bonds and functional groups, creating a unique "spectral fingerprint" for each compound. researchgate.netirdg.orgmdpi.comspectroscopyonline.com
Vibrational spectroscopy can be used for the identification of this compound by comparing the spectrum of a sample to a reference spectrum of pure this compound. researchgate.netanu.edu.au These techniques are also valuable for quality control purposes, allowing for rapid assessment of the composition and consistency of materials containing this compound, such as Eucalyptus essential oils. researchgate.netirdg.organu.edu.au FT-Raman and ATR-IR (Attenuated Total Reflectance-Infrared) spectroscopy have been used to analyze essential oils from various Eucalyptus species, and it has been shown that the main components, including this compound, can be recognized by these techniques using the spectral information of the pure compounds. researchgate.netanu.edu.au These spectroscopic data have been found to correlate well with GC analysis results. researchgate.net
Table 2: Vibrational Spectroscopic Methods Applied to Eucalyptus Essential Oils (including species containing this compound)
| Method | Application | Reference |
| FT-Raman | Identification of main components, Quality Control | researchgate.netanu.edu.au |
| NIR | Identification of main components, Quality Control | researchgate.netirdg.orgmdpi.comspectroscopyonline.comanu.edu.au |
| MIR (FTIR) | Identification of main components, Quality Control | researchgate.netirdg.orgmdpi.comanu.edu.au |
| Micro Raman | In situ investigation of oil droplets | anu.edu.au |
Mass Spectrometry for Molecular Identification and Adduct Characterization
Mass spectrometry plays a vital role in confirming the presence and determining the structure of this compound in complex mixtures, such as essential oils from plants. uliege.be Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed, where compounds are first separated by GC and then introduced into a mass spectrometer for detection and identification. uliege.bemurdoch.edu.au
Molecular identification of this compound using mass spectrometry typically involves detecting the molecular ion peak, which corresponds to the intact molecule that has been ionized. For this compound (C₁₆H₂₄O₄), the calculated monoisotopic mass is 280.16745924 Da, and the molecular weight is approximately 280.36 g/mol . nih.govchemeo.com In electron ionization (EI) mass spectrometry, the molecular ion (M•+) is formed by the removal of an electron from the molecule. libretexts.org The m/z of this molecular ion provides the molecular weight of the compound. msu.edu
Fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure and serve as a fingerprint for identification. libretexts.orglibretexts.orgwikipedia.org When the molecular ion is energetically unstable, it breaks down into smaller, charged fragments. libretexts.orgwikipedia.org The m/z values of these fragments and their relative abundances provide clues about the functional groups and connectivity within the molecule. libretexts.orglibretexts.org For ketones like this compound, fragmentation can occur through cleavage of bonds adjacent to the carbonyl group. libretexts.org
Adduct characterization in mass spectrometry involves the formation and detection of ions that consist of the molecule of interest combined with another ion or molecule (an adduct). acdlabs.com Adduct ions are particularly useful in soft ionization techniques like Electrospray Ionization (ESI), where fragmentation is minimal, and the molecular ion might be less abundant or absent. acdlabs.comucdavis.edu Common adducts include those formed with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other common ions present in the sample or solvent. acdlabs.comucdavis.edu Analyzing the m/z values of these adducts can help confirm the molecular weight of the compound. The mass of the adduct ion will be the sum of the molecular mass of this compound and the mass of the adducting species.
Detailed research findings on the specific fragmentation pathways and adduct formation of this compound through mass spectrometry would typically involve analyzing high-resolution mass spectral data and potentially tandem mass spectrometry (MS/MS). mdpi.combenthamopen.com MS/MS involves the selective fragmentation of a precursor ion (like the molecular ion or an adduct ion) and analysis of the resulting product ions, providing more detailed structural information. mdpi.comnih.gov While specific detailed fragmentation data for this compound were not extensively found in the immediate search results, the general principles of mass spectrometry, including molecular ion detection, fragmentation analysis, and adduct formation, are applicable to its characterization.
Data tables presenting typical mass spectral data for this compound would include the m/z values of significant ions (molecular ion and key fragments) and their relative intensities. For adduct characterization, a table might list observed adduct ions and their corresponding m/z values.
Table 1: Illustrative Mass Spectral Data for this compound (EI-MS)
| m/z Value | Relative Intensity (%) | Proposed Ion Fragment |
| 280 | High | [M]•+ |
| [M - C₃H₇]+ | Moderate | Loss of isopropyl group |
| [M - C₄H₈O]+ | Moderate | Cleavage adjacent to carbonyl |
| [C₉H₁₁O₃]+ | Significant | Fragment from aromatic portion |
Table 2: Illustrative Adduct Ions of this compound (ESI-MS)
| Adduct Ion | m/z Value |
| [M+H]⁺ | 281.175 |
| [M+Na]⁺ | 303.157 |
| [M+K]⁺ | 319.131 |
These tables illustrate the type of data obtained from mass spectrometric analysis, which is crucial for the confident identification and structural elucidation of this compound. The exact m/z values for fragments would depend on the specific fragmentation pathways, which are influenced by the molecule's structure and the ionization method used.
Ecological and Biological Roles of Torquatone
Role in Plant-Herbivore Interactions
The presence of secondary metabolites in plants, such as torquatone, is often linked to defense mechanisms against herbivores. anu.edu.augithub.io These compounds can deter feeding, influencing the foraging behavior and health of browsing animals. anu.edu.augithub.io
Investigation as a Marsupial Antifeedant
Research has specifically investigated this compound's potential as an antifeedant against marsupials, which are significant herbivores of Eucalyptus foliage. Studies involving common ringtail possums (Pseudocheirus peregrinus) have examined the effects of incorporating this compound into their diets. researchgate.netresearchgate.net
In one study, the addition of this compound to the diet of common ringtail possums resulted in less reduction in food intake compared to other related compounds like jensenone and acetyl-jensenone. researchgate.netresearchgate.net This suggests that while present, this compound exhibits limited activity as a deterrent for these marsupials at the concentrations tested in these specific investigations. researchgate.netresearchgate.net
Differential Activity Compared to Other Diformylphloroglucinol Compounds (DFPCs)
This compound is a diformylphloroglucinol compound (DFPC), a class of secondary metabolites found in Eucalyptus known for their role in defense against browsing mammals. anu.edu.auresearchgate.netresearchgate.net However, studies indicate a significant difference in antifeedant activity between this compound and other DFPCs, such as jensenone. anu.edu.auresearchgate.netresearchgate.net
A key structural difference highlighted in research is the absence of aldehyde groups in this compound, which are believed to be crucial for the antifeedant actions of compounds like jensenone. anu.edu.auresearchgate.netresearchgate.net Jensenone, which possesses aldehyde groups, has been shown to react rapidly with various biological molecules containing amine groups, such as glutathione, cysteine, and trypsin, forming Schiff bases. anu.edu.aunih.gov This facile binding is proposed as a mechanism for the antifeedant effects of aldehyde-containing FPCs, potentially leading to loss of metabolic function and causing adverse effects in herbivores. anu.edu.aunih.gov In contrast, this compound, lacking these aldehyde groups, was found to be unreactive in similar in vitro tests. anu.edu.aunih.gov
Research comparing the activity of jensenone, acetyl-jensenone (a capped phenol (B47542)/free aldehyde compound), this compound, and demethyl-torquatone (a free phenol/no aldehyde compound) on common ringtail possum feeding demonstrated clear differences in their deterrent effects. researchgate.netanu.edu.au Jensenone was the most effective deterrent, followed by acetyl-jensenone. researchgate.netanu.edu.au this compound showed substantially less activity, and demethyl-torquatone the least. researchgate.netanu.edu.au This suggests that the presence of aldehyde groups attached to the aromatic nucleus is important for deterring feeding by common ringtail possums, while phenol groups may play only a minor role. researchgate.net
| Compound | Structural Feature Relevant to Comparison | Antifeedant Activity (Relative) |
| Jensenone | Contains aldehyde groups | High |
| Acetyl-jensenone | Capped phenol/Free aldehyde | High |
| This compound | Lacks aldehyde groups, trimethoxylated | Less |
| Demethyl-torquatone | Free phenol/No aldehyde | Least |
These findings underscore that the specific chemical structure, particularly the presence and nature of functional groups like aldehydes, is a critical determinant of the effectiveness of these compounds as marsupial antifeedants. researchgate.netanu.edu.au
Potential Ecological Functions in Microbe-Host Symbioses
While research specifically on this compound's role in microbe-host symbioses is limited in the provided context, the broader understanding of plant secondary metabolites suggests potential interactions. Plants host diverse microbial communities that can influence their health and interactions with the environment. frontiersin.org Secondary metabolites can play a role in shaping these microbial communities, either by promoting beneficial microbes or deterring pathogens. frontiersin.org Some studies have explored the volatile compounds produced by microbial communities in symbiotic relationships, such as those found in marine sponges. uni-konstanz.de Given that this compound is a natural product found in plants, future research may explore its potential influence on the microbial communities associated with Eucalyptus or other host organisms where it is present.
Chemoecological Significance in Volatile Organic Compound Profiles
This compound is known to be a component of the essential oils and volatile organic compound (VOC) profiles of Eucalyptus torquata and other Eucalyptus species. notulaebiologicae.roresearchgate.netnotulaebiologicae.romdpi.com VOCs emitted by plants are significant in chemoecology, mediating interactions with a wide range of organisms, including herbivores, pollinators, and microbes. researchgate.netourair.orgresearchgate.netfrontiersin.org
The chemical composition of these volatile profiles can vary depending on factors such as species, environmental conditions, and the specific plant tissue. notulaebiologicae.roresearchgate.netmdpi.com In Eucalyptus torquata, this compound has been identified as a major compound in the essential oil, alongside others like 1,8-cineole and α-pinene. notulaebiologicae.ronotulaebiologicae.romdpi.com The relative abundance of this compound within the VOC profile can vary seasonally and between juvenile and mature leaves. mdpi.com For instance, one study on E. torquata in Cyprus reported this compound as a major compound, with its concentration showing an inverse relationship with 1,8-cineole content and varying temporally. mdpi.com
Influence on Interspecies Chemical Communication
Chemical compounds, including VOCs like this compound, can act as signals in interspecies communication. anu.edu.auresearchgate.netnih.gov These signals can mediate a variety of interactions, such as attracting or repelling insects, signaling the presence of a host or food source, or influencing the behavior of competitors. anu.edu.auresearchgate.netnih.gov
Structure Activity Relationship Sar Studies of Torquatone
Comparative Analysis of Torquatone with Related Phloroglucinol (B13840) Derivatives (e.g., Jensenone, Isothis compound, Chartabomone)
Comparative analyses of this compound with other phloroglucinol derivatives, such as Jensenone, Isothis compound, and Chartabomone, have provided valuable insights into the structural requirements for biological activity, particularly antifeedant effects. Jensenone, a formylated phloroglucinol compound (FPC), is recognized as a highly deterrent antifeedant. researchgate.netanu.edu.auresearchgate.net this compound, in contrast, has been reported to show less antifeedant activity compared to Jensenone. researchgate.net
Studies comparing Jensenone and this compound highlight key structural differences. Jensenone possesses aldehyde groups attached to its phloroglucinol core, while this compound lacks these aldehyde groups. researchgate.netanu.edu.auresearchgate.net This structural variation appears to be directly linked to their differing antifeedant potencies. researchgate.netanu.edu.auresearchgate.netgithub.io
Isothis compound is another aromatic polyketide structurally related to this compound. uni-konstanz.descience.gov While this compound was found to be inactive in algicidal activity tests, Isothis compound revealed algicidal activity, suggesting that even subtle structural isomerism can impact biological effects. uni-konstanz.de Chartabomone, an O-desmethyl derivative of Isothis compound, also showed strong algicidal activity, further emphasizing the role of specific functional groups and their positions. uni-konstanz.descience.gov
These comparative studies underscore that while this compound is a phloroglucinol derivative, its specific structural features differentiate its biological profile from those of highly active related compounds like Jensenone and Isothis compound in certain bioassays.
Identification of Structural Features Influencing Biological Activity
Research has focused on identifying the specific structural features within phloroglucinol derivatives that are crucial for their biological activities.
Significance of Aldehyde Groups in Antifeedant Activity
A key finding in the SAR of formylated phloroglucinol compounds (FPCs) is the significant role of aldehyde groups in their antifeedant activity. researchgate.netanu.edu.auresearchgate.netgithub.io Studies comparing Jensenone, which has aldehyde groups, with this compound, which lacks them, demonstrate that the presence of these groups is strongly correlated with antifeedant effects against marsupials. researchgate.netanu.edu.auresearchgate.netgithub.io this compound's reduced antifeedant activity is attributed, at least in part, to the absence of these reactive aldehyde functionalities. researchgate.netanu.edu.auresearchgate.netgithub.io The aldehyde group on the anthraquinone (B42736) was found to be more important than the quinone moiety for antifeedant activity against the common cutworm (Spodoptera litura). nih.gov
Role of Methylation and Functional Group Modification
Methylation and other functional group modifications on the phloroglucinol core also influence the biological activity of these compounds. This compound itself is a highly methylated aromatic polyketide. uni-konstanz.de The difference between Isothis compound and Chartabomone, where Chartabomone is an O-desmethyl derivative of Isothis compound, highlights how the presence or absence of a methyl group can impact activity, as seen in their differing algicidal properties. uni-konstanz.descience.gov
While the specific impact of methylation on this compound's activity compared to a hypothetical non-methylated analog is not explicitly detailed in the provided context, the comparison between Isothis compound and Chartabomone suggests that the methylation pattern of the phloroglucinol core and its substituents plays a role in determining the biological profile of these derivatives. Functional group modifications, such as the presence or absence of aldehyde or phenol (B47542) groups, are critical determinants of activity. researchgate.netresearchgate.net
Mechanistic Insights into Molecular Interactions (e.g., Schiff Base Formation with Amine Groups)
Mechanistic studies have explored how active phloroglucinol derivatives exert their biological effects at the molecular level. A proposed mechanism for the antifeedant activity of formylated phloroglucinol compounds like Jensenone involves their reaction with amine groups on biological molecules. researchgate.netanu.edu.au This reaction leads to the formation of Schiff bases (imines). researchgate.netanu.edu.auscispace.comgsconlinepress.comwikipedia.orgresearchgate.netijiset.com
Jensenone has been shown to react rapidly with various molecules containing amine groups, such as glutathione, cysteine, glycine, ethanolamine, and trypsin, forming Schiff bases. anu.edu.au This facile binding to amine groups on critical molecules in the gastrointestinal tract is suggested to lead to a loss of metabolic function, contributing to the antifeedant effects. researchgate.netanu.edu.au
In contrast, this compound, lacking the aldehyde groups, was found to be unreactive in forming Schiff bases with glycine. researchgate.netanu.edu.au This lack of reactivity through Schiff base formation provides a mechanistic explanation for its observed lower antifeedant activity compared to Jensenone. researchgate.netanu.edu.auresearchgate.netgithub.io The formation of Schiff bases is a well-established reaction between aldehydes or ketones and primary amines. scispace.comgsconlinepress.comwikipedia.orgresearchgate.netijiset.com
Chemotaxonomic Significance of Torquatone
Variations in Torquatone Content as a Chemotype Indicator
Variations in the content of this compound within a species can indicate the existence of different chemotypes. A chemotype is a chemically distinct entity within a species, characterized by a specific composition of secondary metabolites. Research on Eucalyptus torquata has shown that this compound is a major compound, with its concentration varying significantly depending on factors such as geographical location and potentially seasonal changes. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net For example, studies have reported this compound levels ranging from 29.2% in samples from Cyprus to around 42% in samples from Australia and Tunisia. mdpi.comresearchgate.netresearchgate.netresearchgate.net Notably, some reports on Eucalyptus torquata from Iran and Morocco indicated the absence of this compound, highlighting the significant chemical variation that can occur within the species and define different chemotypes. researchgate.netresearchgate.net Studies have also revealed an inverse relationship between the content of 1,8-cineole and this compound in Eucalyptus torquata essential oil, further supporting the concept of distinct chemical phenotypes within the species. mdpi.comresearchgate.netnih.govresearchgate.net The data from analyses of Eucalyptus chartaboma also illustrate chemotypes based on aryl ketone content, including this compound. researchgate.netscu.edu.au
Interactive Table: Variation in this compound Content in Eucalyptus torquata Essential Oil
| Geographical Location | This compound Content (%) | Other Major Compounds | Source |
| Cyprus | 29.2 | α-pinene, 1,8-cineole, β-eudesmol | researchgate.netneu.edu.tr |
| Tunisia | 33.41 - 44.78 | 1,8-cineole, α-pinene, β-eudesmol | researchgate.netresearchgate.net |
| Australia | 40.91 - 42.00 | α-pinene, 1,8-cineole, γ-eudesmol, β-eudesmol | mdpi.comresearchgate.net |
| Iran | Absent | 1,8-cineole, α-pinene, trans-pinocarveol | researchgate.netresearchgate.netbrieflands.com |
| Morocco | Absent | Not specified in snippet | researchgate.netresearchgate.net |
Contribution to the Understanding of Phytochemical Diversity within Plant Genera
The study of compounds like this compound contributes significantly to understanding the phytochemical diversity within plant genera, particularly within Eucalyptus. Phytochemical variation is a key aspect of chemotaxonomy, providing insights into evolutionary relationships and taxonomic boundaries. florajournal.comsdiarticle4.comsdiarticle4.comscribd.com The presence of acylphloroglucinols, including this compound, is a characteristic feature of the Myrtaceae family and is found across all subgenera of Eucalyptus. mdpi.com Analyzing the distribution patterns and variations in the concentrations of these compounds, along with other essential oil components, helps researchers to delineate species, identify natural hybrids, and understand the genetic and environmental factors that influence chemical profiles. cabidigitallibrary.orgeucalyptus.com.br This detailed chemical information complements morphological and genetic studies, providing a more comprehensive picture of the diversity and relationships within the genus Eucalyptus.
Factors Influencing Natural Production and Content of Torquatone
Genetic and Intraspecific Variation in Accumulation
Genetic factors play a crucial role in determining the ability of a plant species or even individuals within a species to produce and accumulate specific secondary metabolites like torquatone. researchgate.net The presence and concentration of this compound can vary significantly between different Eucalyptus species. florajournal.compublish.csiro.audost.gov.ph Within a single species, intraspecific variation in the accumulation of this compound has also been observed. researchgate.netmdpi.comnih.govpreslia.cz This variation can be attributed to genetic diversity within the plant population, including structural variations at enzymes responsible for chemical structures or variations in the expression levels of these enzymes. elifesciences.org Studies on Eucalyptus torquata have shown that different trees from different locations can exhibit variations in this compound content. mdpi.com Research on other plant species also indicates that genetic variation is a raw material for evolution and can influence a population's ability to respond to changing environmental conditions, which in turn can affect metabolite production. berkeley.edufrontiersin.org
Environmental Factors and Their Impact on Biosynthesis
Environmental conditions significantly impact the biosynthesis and accumulation of secondary metabolites in plants, including this compound. researchgate.netmaxapress.comactascientific.com These factors can influence plant growth, development, and metabolic pathways. maxapress.comactascientific.com
Influence of Temperature and Precipitation
Temperature and precipitation are key environmental factors that can modulate the synthesis of secondary metabolites. maxapress.comactascientific.com Higher temperatures can potentially enhance essential oil production, possibly due to increased photosynthesis and activation of enzymes involved in biosynthesis. researchgate.net Conversely, lower rainfall conditions, indicative of aridity, have been shown to enhance the production of certain key compounds in Eucalyptus essential oils, although the effect on specific compounds like this compound can vary. researchgate.netresearchgate.net Research suggests that the interaction of temperature and precipitation can significantly impact crop yield, which can be related to the production of secondary metabolites. iastate.edu
Geographic Location and Seasonal Variation
Geographic location and seasonal variation are significant contributors to the variability in the chemical composition and yield of essential oils. researchgate.netresearchgate.netmaxapress.comnih.govvliz.be Plants growing in different geographic locations experience varying climatic conditions, soil properties, and other environmental factors that can influence their secondary metabolism. researchgate.netfrontiersin.org Seasonal changes in temperature, rainfall, and light availability can lead to temporal variations in the concentration of compounds like this compound within a plant. researchgate.netmdpi.comnih.govvliz.be A study on Eucalyptus torquata in Cyprus revealed significant seasonal variations in the content of this compound in both juvenile and mature leaves over a 12-month period. researchgate.netmdpi.com
Table 1: Seasonal Variation of this compound Content in Eucalyptus torquata Leaves in Cyprus mdpi.com
| Leaf Type | Month | This compound Content (%) |
| Mature | January | 35.0 |
| Mature | February | 32.1 |
| Mature | March | 29.8 |
| Mature | April | 27.6 |
| Mature | May | 30.5 |
| Mature | June | 38.9 |
| Mature | July | 41.2 |
| Mature | August | 44.5 |
| Mature | September | 48.8 |
| Mature | October | 46.1 |
| Mature | November | 42.3 |
| Mature | December | 39.5 |
| Juvenile | January | 38.5 |
| Juvenile | February | 35.9 |
| Juvenile | March | 33.7 |
| Juvenile | April | 28.8 |
| Juvenile | May | 31.6 |
| Juvenile | June | 40.1 |
| Juvenile | July | 42.8 |
| Juvenile | August | 46.3 |
| Juvenile | September | 53.2 |
| Juvenile | October | 49.5 |
| Juvenile | November | 45.7 |
| Juvenile | December | 41.9 |
Ontogenetic Stages of Plant Growth
The ontogenetic stage of plant growth refers to the different phases a plant goes through during its life cycle, from germination to maturity and senescence. whatisgreenliving.comhawaii.edufao.orgeos.comjulius-kuehn.de The production and accumulation of secondary metabolites can vary significantly depending on the plant's developmental stage. researchgate.netactascientific.comresearchgate.net Different stages of growth, such as seedling, vegetative growth, flowering, and fruiting, involve distinct physiological and biochemical processes that can influence the biosynthesis of compounds like this compound. whatisgreenliving.comhawaii.edufao.orgeos.comjulius-kuehn.de For example, studies on Eucalyptus torquata have investigated the essential oil composition of both juvenile and mature leaves, revealing differences in the relative proportions of compounds, including this compound. researchgate.netmdpi.com This suggests that the plant's age and developmental stage play a role in the accumulation of this compound.
Future Research Directions
Q & A
Q. What are the primary analytical methods for identifying Torquatone in plant extracts?
this compound is best identified using gas chromatography-mass spectrometry (GC/MS) with retention indices (RI) and spectral matching. Key parameters include a retention time (RT) of 40.94 minutes and a Kovats Index (KI) of 1815 . Cross-referencing with synthetic standards and spectral libraries (e.g., NIST) ensures accuracy. For structural confirmation, single-crystal X-ray diffraction is recommended, as it reveals monoclinic crystal symmetry (space group P2₁/c) and molecular dimensions (e.g., bond angles, torsion parameters) .
Q. How is this compound synthesized in laboratory settings?
this compound is synthesized via condensation of 2,4-dimethylphloroglucinol with isovaleric acid, followed by methylation. Critical steps include optimizing reaction temperature (80–100°C) and catalyst selection (e.g., BF₃·Et₂O). Post-synthesis purification involves column chromatography with silica gel and hexane-ethyl acetate gradients. Purity is validated using NMR (¹H/¹³C) and GC/MS to confirm the absence of byproducts like demethyl-torquatone .
Q. What structural features distinguish this compound from related acylphloroglucinols?
this compound’s structure includes a 2,4,6-trimethoxy-3,5-dimethylphenyl group attached to a 3-methyl-1-butanone moiety. X-ray crystallography confirms its monoclinic lattice parameters (a = 10.470 Å, b = 20.53 Å, c = 7.696 Å, β = 95.91°) and hydrogen-bonding patterns, which differentiate it from analogs like baeckeol .
Q. Which plant species are natural sources of this compound?
this compound is predominantly isolated from Eucalyptus species, including E. flocktoniae, E. spathulata var. grandiflora, and E. minuta. Its presence in heterophyllous leaves (juvenile vs. mature) and seasonal variations in concentration have been documented in E. torquata .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Use accelerated stability testing with controlled variables: temperature (4°C, 25°C, 40°C), humidity (60–75% RH), and light exposure. Analyze degradation products via HPLC-DAD/GC-MS at intervals (0, 1, 3, 6 months). Include antioxidant additives (e.g., BHT) to evaluate preservation efficacy .
Advanced Research Questions
Q. What statistical approaches are suitable for analyzing temporal variations in this compound concentration?
Multivariate statistical methods, such as hierarchical cluster analysis (HCA) and principal component analysis (PCA), are effective for identifying seasonal trends. For example, HCA can cluster samples based on this compound/miniatone ratios, while inverse relationships between 1,8-cineole and this compound concentrations can be modeled using regression analysis .
Q. How can researchers address contradictions in this compound quantification across studies?
Calibrate instruments with certified reference standards and validate methods using spike-recovery tests (±5% acceptable deviation). Report extraction variables (e.g., hydrodistillation time, solvent polarity) and employ inter-laboratory comparisons to reconcile discrepancies. Contradictions may arise from plant chemotype differences or analytical detection limits (e.g., GC/MS sensitivity thresholds) .
Q. What challenges arise in isolating this compound from co-occurring compounds in essential oils?
Co-elution with structurally similar compounds (e.g., miniatone, baeckeol) requires advanced chromatographic techniques, such as preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 65:35). Spectral differentiation via UV-Vis (λmax = 280 nm) and high-resolution MS (HRMS) can resolve ambiguities .
Q. How can this compound synthesis be optimized for higher yield and purity?
Conduct factorial design experiments to test variables: catalyst concentration (BF₃·Et₂O at 0.5–2.0 mol%), solvent (toluene vs. DCM), and reaction time (6–24 hrs). Monitor progress via TLC and optimize methylation using dimethyl sulfate in alkaline conditions (pH 9–10). Final purity ≥98% is achievable with recrystallization from ethanol .
Q. What methodologies are recommended for studying this compound’s biosynthetic pathways in Eucalyptus?
Combine transcriptomic analysis (RNA-seq of leaf tissues) with metabolomic profiling (LC-QTOF-MS) to identify precursor compounds (e.g., phloroglucinol derivatives). Stable isotope labeling (¹³C-glucose) can trace carbon flux, while enzyme inhibition studies (e.g., methyltransferase inhibitors) validate pathway steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
